![molecular formula C14H27NO B1466974 1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol CAS No. 2092283-74-2](/img/structure/B1466974.png)
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol
Overview
Description
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclohexyl group and a tert-butyl group . The exact properties and uses of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of compounds similar to “1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” often involves the use of pyrrolidine as a scaffold . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Perfumery Applications
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is used in the synthesis of commercial fragrances such as Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). These fragrances are used in functional perfumery applications such as beauty care, soap, laundry care, and household products .
Biocatalytic Processes
This compound is used in continuous-flow biocatalytic processes for the synthesis of the best stereoisomers of the commercial fragrances mentioned above. The process involves the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including the two derivatives with isopropyl and tert-butyl substituents, by the stereoselective reduction of the corresponding ketones .
Production of High Diastereoisomeric Purity Fragrances
In the production of the most odorous isomers of the two commercial fragrances, a continuous-flow process based on the combination of in-line enzymatic steps with in-line work-up is used. This effectively provides samples of cis-leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .
Preparation of Polyimide Alignment Layers
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is used in the preparation of laterally tert-butyl-substituted cyclohexyl-containing polyimide alignment layers. These layers have high pretilt angles and are used for potential applications in twisted-nematic thin film transistor driven liquid crystal display devices (TFT-LCDs) .
Investigation of Catalytic Activity
This compound has been employed as a substrate to investigate the catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)11-4-6-12(7-5-11)15-9-8-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSOGLJWSVGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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